molecular formula C20H41N5O7 B046808 HP-Fortimicin A CAS No. 116184-08-8

HP-Fortimicin A

Numéro de catalogue: B046808
Numéro CAS: 116184-08-8
Poids moléculaire: 463.6 g/mol
Clé InChI: HLPKLAAMAKCLSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

HP-Fortimicin A is a semi-synthetic aminoglycoside antibiotic derived from Fortimicin A, representing a significant compound for investigating novel antibacterial agents and mechanisms of bacterial resistance. Its primary research value lies in its activity against a spectrum of aerobic Gram-negative and some Gram-positive bacteria, functioning by binding to the bacterial 30S ribosomal subunit, thereby inducing misreading of mRNA and inhibiting protein synthesis. Researchers utilize HP-Fortimicin A as a critical tool in microbiological studies to explore the structure-activity relationships (SAR) within the fortimicin class, to evaluate cross-resistance patterns with other aminoglycosides, and to probe the efficacy of modified aminoglycosides against resistant strains expressing aminoglycoside-modifying enzymes (AMEs) or with altered ribosomal targets. Furthermore, it serves as a valuable standard in analytical chemistry, including HPLC and LC-MS methods, for the quantification and identification of related compounds in complex matrices. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

116184-08-8

Formule moléculaire

C20H41N5O7

Poids moléculaire

463.6 g/mol

Nom IUPAC

2-amino-N-[4-amino-3-[3-amino-6-(1-amino-5-hydroxypentyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C20H41N5O7/c1-25(13(27)9-21)15-17(29)18(14(24)16(28)19(15)30-2)32-20-11(23)6-7-12(31-20)10(22)5-3-4-8-26/h10-12,14-20,26,28-29H,3-9,21-24H2,1-2H3

Clé InChI

HLPKLAAMAKCLSJ-UHFFFAOYSA-N

SMILES

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN

SMILES canonique

CN(C1C(C(C(C(C1OC)O)N)OC2C(CCC(O2)C(CCCCO)N)N)O)C(=O)CN

Synonymes

7'-(3-hydroxypropyl)fortimicin A
HP-fortimicin A

Origine du produit

United States

Natural Occurrence and Biosynthesis of Fortimicin Group Antibiotics

The fortimicin (B10828623) group of antibiotics, a class of pseudodisaccharide aminoglycosides, are naturally occurring secondary metabolites with significant antibacterial properties. Their production is a hallmark of a specific group of filamentous bacteria, the actinomycetes, which are renowned for their ability to synthesize a vast array of bioactive compounds.

Microbial Producers of Fortimicin-Group Compounds: Micromonospora Species and Other Actinomycetes Involved in Production

The primary producers of fortimicin-group antibiotics belong to the genus Micromonospora, a member of the family Micromonosporaceae. researchgate.net These Gram-positive, spore-forming bacteria are commonly found in soil and aquatic sediments. researchgate.net The most well-documented producer of Fortimicin A is Micromonospora olivasterospora. nih.govnih.gov This species has been the subject of extensive research to understand the biosynthesis of fortimicins. nih.govnih.gov

While Micromonospora is the most prominent genus, other actinomycetes are also known to produce structurally related antibiotics. For instance, sannamycins are produced by Streptomyces sannanensis, and istamycins by Streptomyces tenjimariensis. nih.govnih.gov The production of similar compounds by different genera suggests a shared evolutionary origin of the biosynthetic pathways. nih.gov Research has also identified fortimicin-group antibiotic production in Dactylosporangium matsuzakiense and Saccharopolyspora hirsuta, the producer of sporaricin. fao.org The table below lists some of the key microbial producers and the fortimicin-group antibiotics they synthesize.

Microbial ProducerAntibiotic(s) Produced
Micromonospora olivasterosporaFortimicin A, Fortimicin B, Dactimicin (B1669753). nih.govnih.gov
Streptomyces sannanensisSannamycins. nih.gov
Streptomyces tenjimariensisIstamycins. nih.gov
Dactylosporangium matsuzakienseDactimicin. fao.org
Saccharopolyspora hirsutaSporaricins
Micromonospora sp. SF-2098Antibiotic SF-2052

Research into Producer Strain Characterization and Metabolic Profiling

Characterization of producer strains is crucial for optimizing antibiotic production and discovering novel derivatives. Studies on Micromonospora olivasterospora have involved the development of chemically defined media to understand the nutritional requirements for Fortimicin A production. nih.gov Research has shown that soluble starch is an effective carbon source, while ammonium (B1175870) salts serve as suitable nitrogen sources for both growth and antibiotic synthesis. nih.gov Furthermore, certain amino acids like L-asparagine, L-aspartic acid, and L-glutamic acid have been found to stimulate both growth and antibiotic production. nih.gov A significant finding was the marked stimulatory effect of vitamin B12, cobalt, and nickel on Fortimicin A production. nih.gov

Metabolic profiling of M. olivasterospora fermentation broths using advanced analytical techniques like high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry (HPLC-ESI-ion trap-MS/MS) has been instrumental in identifying a range of fortimicin congeners. nih.gov This has allowed for the simultaneous characterization of structurally similar fortimicin analogues. nih.gov Such detailed profiling led to the identification and semi-quantification of ten natural fortimicin pseudodisaccharide analogs, including Fortimicin A, Fortimicin B, and dactimicin, as well as several minor components. nih.gov This deep dive into the metabolic output of the producer strain provides valuable insights into the intricacies of the biosynthetic pathway and offers opportunities for metabolic engineering to enhance the production of desired compounds. researchgate.net

Genetic Basis of Fortimicin Biosynthesis

The ability of Micromonospora and related actinomycetes to produce fortimicin-group antibiotics is encoded within their genetic material. Understanding the genetic basis of this production is fundamental for manipulating the biosynthetic pathway to create novel and more potent antibiotic variants.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., fms cluster)

The genes responsible for fortimicin biosynthesis are organized into a biosynthetic gene cluster (BGC), a common feature for secondary metabolite production in actinomycetes. In Micromonospora olivasterospora, the fortimicin biosynthetic gene cluster is designated as the fms cluster. nih.gov This cluster contains a collection of genes encoding the enzymes required for the stepwise synthesis of the fortimicin molecule, as well as genes responsible for self-resistance to the produced antibiotic. nih.gov

Research has revealed that the fms cluster in M. olivasterospora spans a chromosomal region of approximately 25-27 kb and contains at least eleven biosynthetic genes and a self-defense gene. fao.orgnih.gov Through gene cloning and complementation analysis of mutants blocked at various biosynthetic steps, several fms genes have been identified and their functions partially elucidated. fao.orgnih.gov For example, cloning of five DNA segments led to the identification of at least seven genes: fms1, fms3, fms4, fms5, fms7, fms11, and fms12. fao.org Subsequent analysis of a cosmid library identified additional genes, including fms8, fms10, and fms13. fao.org The fms8 gene is particularly interesting as it is involved in a dehydroxylation step in Fortimicin A biosynthesis and shows homology to a neomycin resistance gene. fao.org

Plasmid Systems and Genetic Engineering Approaches in Producer Strains

The development of genetic tools for Micromonospora has been pivotal in advancing the study of fortimicin biosynthesis. Due to the inherent resistance of many Micromonospora strains to lysozyme, specialized protocols for protoplast formation and transformation have been developed. nih.gov A significant breakthrough was the creation of a gene-cloning system in Micromonospora olivasterospora using plasmid vectors like pMO116. nih.gov This system has enabled the "self-cloning" of fms genes, where genes from M. olivasterospora are cloned back into the same species to study their function. nih.gov

This self-cloning system has been instrumental in confirming the function of several fms genes by restoring Fortimicin A production in non-producing mutants. nih.gov For instance, five chimeric plasmids were isolated that could complement different blocked mutants. nih.gov Genetic engineering approaches, such as gene disruption and heterologous expression, are powerful tools for pathway manipulation. researchgate.net These techniques allow researchers to inactivate specific genes to understand their role or to introduce genes from other organisms to create hybrid antibiotics. The development of efficient plasmid-based systems is a prerequisite for applying these advanced genetic engineering strategies in fortimicin-producing strains. nih.gov Plasmids are not only crucial for laboratory-based genetic manipulation but also play a natural role in the dissemination of antibiotic resistance genes within bacterial populations. eurofins.in

Elucidation of the Fortimicin Biosynthetic Pathway

The biosynthesis of fortimicins is a complex enzymatic process that starts from a simple sugar precursor and involves a series of modifications to construct the final intricate antibiotic structure. While many steps have been proposed, ongoing research continues to refine our understanding of this fascinating pathway.

The biosynthesis of Fortimicin A is believed to commence with myo-inositol, a six-carbon cyclitol. researchgate.net This initial precursor undergoes a series of enzymatic transformations, including amination, glycosylation, and various tailoring reactions such as methylation, acylation, and dehydroxylation, to yield the diverse array of fortimicin congeners. researchgate.net The pathway shares similarities with the biosynthesis of other aminoglycoside antibiotics, such as neomycin and gentamicin (B1671437). researchgate.net

Bioconversion experiments using blocked mutants of Streptomyces tenjimariensis and feeding of fortimicin precursors to washed cells of S. sannanensis have provided significant insights into the downstream steps of the pathway. nih.govnih.gov These studies have demonstrated that the biosynthetic enzymes from different fortimicin-group producers can often act on intermediates from other pathways, highlighting a common substrate specificity. nih.gov

The creation of metabolic profiles from producer strains, coupled with genetic studies, is a powerful approach for dissecting the biosynthetic pathway. researchgate.net For example, the identification of various fortimicin analogs in the fermentation broth of M. olivasterospora provides clues about the sequence of enzymatic reactions. nih.gov The proposed biosynthetic pathway for Fortimicin A involves the formation of key intermediates such as Fortimicin B, which is then converted to Fortimicin A. nih.gov The conversion of Fortimicin A to N-formimidoyl Fortimicin A is catalyzed by a specific enzyme, N-formimidoyl fortimicin A synthase, which has been purified and its corresponding gene (fms14) cloned.

Enzymatic Steps and Intermediate Compounds

The biosynthesis of the fortimicin core structure is a multi-step enzymatic cascade that begins with common cellular precursors. A key initial step is the conversion of myo-inositol, a cyclic polyol, to scyllo-inosose. This reaction is a critical branch point, diverting a primary metabolite into the specialized pathway of secondary metabolism. While the complete enzymatic sequence from scyllo-inosose to the final fortimicin aglycone, fortamine, is not fully elucidated in all producing organisms, a general framework has been established through genetic and biochemical studies.

Another crucial building block is derived from glucose. Isotope labeling studies have confirmed that D-glucosamine serves as a direct precursor for the purpurosamine moiety of fortimicin. This amino sugar is typically activated as a nucleotide-diphosphate sugar, such as dTDP-D-glucosamine, to facilitate its transfer by glycosyltransferases onto the fortamine core. The formation of the glycosidic linkage between the fortamine and purpurosamine moieties is a pivotal step in constructing the characteristic pseudodisaccharide scaffold of the fortimicins.

The table below summarizes the key enzymes and their functions that have been identified in the fortimicin biosynthetic pathway, primarily from studies on Micromonospora olivasterospora.

GeneEnzyme/ProteinFunction in Fortimicin Biosynthesis
fms1Biosynthetic enzymeInvolved in an early step of fortamine biosynthesis.
fms8Fortimicin KK1 3-O-phosphotransferasePhosphorylates the 3-hydroxyl group of fortimicin KK1, an intermediate, which is a step towards dehydroxylation. nih.gov
fms11TransaminaseLikely involved in the amination of an inosose intermediate.
fms14N-formimidoyl fortimicin A synthaseA tailoring enzyme that converts fortimicin A to N-formimidoyl fortimicin A. nih.gov

This table is based on currently available research and may not represent the complete enzymatic cascade.

Role of Blocked Mutants in Pathway Analysis

The elucidation of the fortimicin biosynthetic pathway has been significantly advanced by the use of "blocked mutants." These are strains of the producing organism, such as Micromonospora olivasterospora, that have been mutated to inactivate a specific gene in the biosynthetic cluster. nih.govnih.gov By analyzing the intermediates that accumulate in these mutants and their inability to produce the final antibiotic, researchers can deduce the function of the inactivated enzyme.

A powerful technique used in conjunction with blocked mutants is complementation analysis. nih.gov In this approach, a functional copy of a gene is introduced back into a mutant that is blocked at that specific step. If the production of the antibiotic is restored, it confirms the function of the introduced gene. This strategy was instrumental in identifying and characterizing several of the fms (fortimicin synthesis) genes. nih.govnih.gov

For instance, a mutant blocked in the fms8 gene was found to accumulate the precursor fortimicin KK1. nih.gov Cell-free extract studies with this mutant demonstrated that the Fms8 protein phosphorylates fortimicin KK1, revealing a key dehydroxylation step that proceeds via phosphorylation. nih.gov Furthermore, feeding experiments, where intermediates are supplied to blocked mutants, have been used to map out the sequence of the biosynthetic pathway. The ability of a blocked mutant of Streptomyces tenjimariensis, an istamycin producer, to convert fortimicin intermediates has highlighted the conserved nature of these biosynthetic pathways across different species.

Tailoring Reactions and Natural Diversification of Fortimicins

Following the assembly of the core fortimicin structure, a series of "tailoring" reactions occur. These modifications are catalyzed by specific enzymes that add or modify functional groups, leading to the diversification of the fortimicin family. nih.gov These tailoring steps are crucial for the biological activity and spectrum of the final antibiotic molecules.

Tailoring reactions in fortimicin biosynthesis include:

Acylation: The addition of an acyl group, such as a glycyl moiety at the 4-amino group of the fortamine ring, is a common modification.

Dehydroxylation: As seen with the action of the Fms8 protein, the removal of hydroxyl groups can occur, altering the molecule's interaction with its ribosomal target. nih.gov

Formimidoylation: A notable tailoring reaction is the conversion of fortimicin A to N-formimidoyl fortimicin A. This reaction is catalyzed by the enzyme N-formimidoyl fortimicin A synthase, encoded by the fms14 gene. nih.gov This enzyme utilizes glycine (B1666218) as the source of the formimidoyl group in an oxidative process. nih.gov

These tailoring reactions contribute to the array of naturally produced fortimicin analogues, each with potentially distinct antibacterial properties. The study of these enzymes and their substrate specificities opens up avenues for combinatorial biosynthesis, where genes for tailoring enzymes can be mixed and matched to create novel antibiotic structures.

Mechanism of Action at the Molecular and Cellular Level

Ribosomal Target Interaction and Specificity

The primary target of HP-Fortimicin A within the bacterial cell is the ribosome, the essential molecular machinery responsible for protein synthesis. Like other aminoglycosides, its action is highly specific to the bacterial ribosome, which differs structurally from its eukaryotic counterpart, forming the basis of its selective toxicity.

Binding to the 30S Ribosomal Subunit

The bactericidal effects of HP-Fortimicin A are initiated by its high-affinity binding to the 30S ribosomal subunit. This subunit plays a critical role in the initiation and fidelity of protein translation. Aminoglycosides, as a class, interact with the 16S ribosomal RNA (rRNA) component of the 30S subunit. nih.govnih.gov This interaction is centered on the decoding A-site, a crucial region for the selection of the correct aminoacyl-tRNA corresponding to the mRNA codon. nih.gov The binding of the aminoglycoside molecule induces a conformational change in the A-site, which is fundamental to the subsequent disruptive effects on protein synthesis. nih.gov While the precise binding kinetics of HP-Fortimicin A are not extensively detailed in publicly available literature, its structural similarity to other aminoglycosides strongly suggests a comparable binding mechanism.

Interference with Bacterial Protein Synthesis

The binding of HP-Fortimicin A to the 30S ribosomal subunit directly interferes with the process of bacterial protein synthesis. nih.gov This interference can manifest in several ways, as established for the aminoglycoside class. One of the primary consequences is the inhibition of the initiation of protein synthesis. youtube.com By binding to the 30S subunit, aminoglycosides can block the formation of the 70S initiation complex, a crucial step that brings together the 30S and 50S ribosomal subunits with the mRNA and initiator tRNA. nih.gov Furthermore, the interaction can disrupt the elongation phase of protein synthesis, preventing the ribosome from moving along the mRNA and adding new amino acids to the growing polypeptide chain. youtube.com

Induction of Codon Misreading

A hallmark of many aminoglycosides, and a key aspect of their mechanism of action, is the induction of codon misreading. researchgate.net The conformational changes in the A-site of the 30S ribosomal subunit caused by the binding of the antibiotic reduce the accuracy of the decoding process. nih.gov This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. Studies have shown that the concentration of the aminoglycoside can influence the rate of misreading. researchgate.net For some aminoglycosides, an increase in concentration leads to a significant rise in the level of misreading. researchgate.net This accumulation of faulty proteins is believed to contribute significantly to the lethal effects of these antibiotics on bacteria. researchgate.net

Cellular Impact and Bactericidal Kinetics

The molecular interactions of HP-Fortimicin A with the ribosome translate into profound effects at the cellular level, ultimately leading to bacterial cell death.

Rapid Bactericidal Action

The following table provides a summary of the antibacterial activity of Fortimicin (B10828623) A against various bacterial strains, as presented in a comparative study.

Bacterial StrainMinimum Inhibitory Concentration (MIC) of Fortimicin A (μg/mL)
Staphylococcus aureus0.5 - 4
Staphylococcus epidermidis0.5 - 2
Streptococcus pyogenes>128
Streptococcus pneumoniae32 - >128
Escherichia coli1 - 8
Klebsiella pneumoniae1 - 4
Enterobacter aerogenes1 - 8
Serratia marcescens2 - 16
Proteus mirabilis2 - 16
Pseudomonas aeruginosa16 - >128

Data sourced from a comparative study on the antibacterial activity of Fortimicin A. The range of MIC values reflects variations among different clinical isolates of the same species. nih.govnih.gov

Impact on Cellular Information Flow in Bacteria

The flow of genetic information in a bacterial cell is a tightly regulated process, from the transcription of DNA into mRNA to the translation of mRNA into proteins. By targeting the ribosome, HP-Fortimicin A strikes at the heart of this information flow. The inhibition of protein synthesis and the generation of non-functional proteins disrupt the production of enzymes and structural proteins necessary for all cellular functions, including DNA replication, cell division, and metabolism. This comprehensive disruption of the cellular information flow is a key factor in the potent and bactericidal nature of HP-Fortimicin A and other aminoglycosides.

Chemical Synthesis and Semisynthesis Strategies for Hp Fortimicin a Derivatives

Fermentation-Based Production and Optimization for Research Purposes

The foundation of obtaining HP-Fortimicin A for any subsequent modification lies in its efficient production through fermentation. The producing organism, Micromonospora olivoasterospora, is central to this process, and its cultivation conditions are meticulously controlled to maximize yield and facilitate the incorporation of desired precursors.

Culture Conditions and Precursor Utilization in Micromonospora

The production of Fortimicin (B10828623) A by Micromonospora olivoasterospora is highly dependent on the composition of the fermentation medium. A chemically defined medium allows for precise control over the nutrients available to the microorganism, thereby influencing both growth and antibiotic biosynthesis.

Key components of an optimized culture medium include a suitable carbon source, with soluble starch being identified as particularly effective. For nitrogen sources, ammonium (B1175870) chloride (NH₄Cl) and ammonium nitrate (B79036) (NH₄NO₃) have been shown to support both microbial growth and the production of Fortimicin A. frontiersin.org The addition of specific amino acids can also have a stimulatory effect. For instance, L-asparagine, L-aspartic acid, and L-glutamic acid have been observed to enhance both growth and antibiotic production, while L-serine specifically stimulates antibiotic production. frontiersin.org

Furthermore, certain inorganic salts and trace elements are essential for robust Fortimicin A synthesis. Dipotassium phosphate (B84403) (K₂HPO₄), magnesium sulfate (B86663) (MgSO₄·7H₂O), and calcium carbonate (CaCO₃) are critical, particularly for antibiotic production. frontiersin.orgnih.gov Notably, the supplementation of the medium with vitamin B12, cobalt, and nickel has been found to markedly stimulate the production of Fortimicin A. frontiersin.orgnih.gov

The biosynthesis of the fortamine core of Fortimicin A involves precursors such as scyllo-inosose and scyllo-inosamine. Studies with mutant strains of M. olivoasterospora that are unable to produce the antibiotic without the addition of specific intermediates have been instrumental in elucidating the biosynthetic pathway. An inosamine-idiotrophic mutant, for example, requires the addition of scyllo-inosamine to the fermentation medium to produce astromicin (B1667648) (Fortimicin A). nih.gov This precursor-directed biosynthesis approach not only confirms the role of these molecules in the pathway but also opens up possibilities for producing novel analogs by feeding the culture with modified precursors. nih.govnih.gov

Table 1: Key Culture Medium Components for Fortimicin A Production by Micromonospora olivoasterospora

Component Category Specific Component Observed Effect on Fortimicin A Production
Carbon Source Soluble Starch Optimal for production
Nitrogen Sources NH₄Cl, NH₄NO₃ Supports growth and production
Amino Acids L-asparagine, L-aspartic acid, L-glutamic acid Stimulatory for growth and production
L-serine Stimulatory for production only
Inorganic Salts K₂HPO₄, MgSO₄·7H₂O, CaCO₃ Essential for production
Trace Elements/Vitamins Vitamin B12, Cobalt, Nickel Marked stimulatory effect

Isolation and Purification Methodologies

Following fermentation, the isolation and purification of HP-Fortimicin A from the complex culture broth is a multi-step process. The basic nature of aminoglycosides allows for their effective separation using ion-exchange chromatography. A common strategy involves adjusting the pH of the fermentation filtrate to be weakly acidic or neutral, followed by adsorption onto a strong acid cation-exchange resin.

The adsorbed fortimicins can then be eluted using a solution with a higher ionic strength or a different pH, such as aqueous ammonia. This initial purification step is often followed by further chromatographic techniques to separate HP-Fortimicin A from other closely related fortimicin congeners and impurities. These methods can include silica (B1680970) gel chromatography and carbon thin-layer chromatography. For analytical purposes, high-performance liquid chromatography (HPLC) is employed, often after derivatization of the amino groups with reagents like 2,4-dinitrofluorobenzene to facilitate UV detection. nih.gov

Strategies for Semisynthesis and Chemical Modification

With a reliable supply of HP-Fortimicin A from fermentation, researchers can then employ a variety of chemical strategies to create derivatives with novel properties. These modifications often target the multiple amino and hydroxyl groups present in the molecule.

Targeted Derivatization of Amino Groups (e.g., 1, 2', 6'-amino groups)

The amino groups of HP-Fortimicin A at the 1, 2', and 6' positions are primary targets for chemical modification due to their nucleophilic nature. Selective derivatization of these groups can be achieved through alkylation or acylation reactions. rug.nl The ability to selectively modify one amino group over others is crucial and often relies on the differential reactivity of these groups or the use of protecting group strategies. For instance, the 2'-amino group can be selectively acylated under specific reaction conditions. Such modifications have been shown to produce derivatives with altered biological activity. rug.nl One notable example is the synthesis of 2'-N-[(S)-4-amino-2-hydroxybutyl]fortimicin A, which exhibited enhanced activity. rug.nl

Condensation Reactions for Analog Generation (e.g., 7'-(3-hydroxypropyl)fortimicin A)

Condensation reactions provide a powerful tool for introducing larger and more complex substituents onto the fortimicin scaffold. A key example is the synthesis of 7'-(3-hydroxypropyl)fortimicin A. This analog was synthesized by condensing a protected fortamine B derivative with a suitably functionalized purpurosamine analog. The synthesis involved the preparation of a 1,10-di-O-acetyl-2,6-bis(2,4-dinitrophenylamino)-L-lyxo-decopyranose, which was then condensed with 2,5-di-O-benzoyl-1,4-bis[N-(methoxycarbonyl)]fortamine B. Subsequent deprotection and introduction of a glycyl group at the 4-amino position yielded the final product.

Post-Fermentation Chemical Modifications to Enhance Research Utility

Beyond creating new potential therapeutics, chemical modifications of HP-Fortimicin A can be used to generate valuable research tools. These modifications can include the attachment of reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282). Such derivatized fortimicins can be used as molecular probes to study their mechanism of action, cellular uptake, and interactions with their biological targets, such as the bacterial ribosome. nih.gov

For example, a fortimicin analog could be functionalized with a reactive group that allows for its conjugation to a fluorescent molecule. This fluorescently labeled fortimicin could then be used in microscopy studies to visualize its localization within bacterial cells. Similarly, the attachment of a biotin tag would allow for the use of the modified fortimicin in affinity chromatography experiments to isolate and identify its binding partners from a complex biological mixture. nih.gov The development of such research tools is invaluable for advancing our understanding of how aminoglycosides function and for the rational design of new and more effective antibiotics.

Structure Activity Relationships Sar and Derivative Design for Hp Fortimicin a

Impact of Structural Modifications on Biological Activity

The biological activity of fortimicin (B10828623) A is intricately linked to its unique chemical architecture. Modifications at various positions of the fortimicin core can lead to significant changes in its antimicrobial profile, highlighting the importance of specific structural features for its mechanism of action.

Analysis of Substituted Fortimicin A Derivatives

The synthesis and evaluation of substituted fortimicin A derivatives have provided valuable insights into the SAR of this aminoglycoside. For instance, the chemical synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A has been accomplished. However, subsequent antimicrobial testing revealed that these modifications resulted in a significant reduction in biological activity, with both derivatives exhibiting weak antimicrobial activities when compared to the parent compound, fortimicin A. researchgate.net This suggests that the structural integrity at the 6' and 7' positions is crucial for potent antibacterial action.

CompoundModificationRelative Antimicrobial Activity
Fortimicin A-Potent
7'-(3-hydroxypropyl)fortimicin AAddition of a 3-hydroxypropyl group at the 7' positionWeak
6'-epifortimicin AEpimerization at the 6' positionWeak

Comparative Activity of N-Substituted Fortimicin A Analogs

The substitution at the nitrogen atoms of the fortimicin scaffold represents another avenue for derivative design. While specific data on 2'-N-[(S)-4-amino-2-hydroxybutyl]fortimicin A remains limited in publicly available literature, the broader class of N-substituted aminoglycosides has been extensively studied. In general, the number and location of amino groups on the hexose (B10828440) rings, as well as the site of attachment to the deoxystreptamine core, profoundly influence the ability of these compounds to inhibit bacterial protein synthesis. nih.gov For many aminoglycosides, acylation or alkylation of the amino groups can modulate their activity and, in some cases, confer resistance to inactivating enzymes. youtube.com The introduction of substituents at the N-1 position, for instance, has been shown to impact the inactivation profile of the antibiotic. youtube.com

Methodological Approaches in SAR Studies of Fortimicin Compounds

A variety of methodological approaches are employed to systematically investigate the SAR of fortimicin compounds, ranging from computational modeling to high-throughput experimental screening. These methods enable a deeper understanding of the molecular determinants of activity and facilitate the discovery of novel derivatives.

Quantitative Structure-Activity Relationships (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of antibiotic discovery, QSAR studies can predict the activity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates. nih.gov For aminoglycosides, QSAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their minimum inhibitory concentrations (MICs) against different bacterial strains. nih.govyoutube.com While specific QSAR studies focused exclusively on HP-Fortimicin A are not widely reported, the principles of this methodology are broadly applicable to understanding the SAR of fortimicin analogs.

Molecular Modeling and Computational Approaches for Predictive SAR

Molecular modeling and computational methods provide atomic-level insights into the interactions between antibiotics and their biological targets. scilit.com For aminoglycosides like fortimicin A, which target the bacterial ribosome, molecular docking simulations can predict the binding modes of different derivatives within the ribosomal RNA binding site. nih.gov These simulations can help to rationalize the observed activities of analogs and guide the design of new compounds with improved binding affinity. researchgate.netrsc.org For example, a study on fortimicins A and B showed that both compounds inhibit the dissociation of 70S ribosomes into their subunits, a key step in protein synthesis. nih.gov Computational analysis can elucidate the specific hydrogen bonding and electrostatic interactions that stabilize the drug-ribosome complex, providing a basis for predictive SAR. nih.gov

High-Throughput Screening for Identification of Active Structural Features

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. youtube.com In the field of antibiotic discovery, HTS can be used to screen for novel aminoglycoside derivatives that inhibit bacterial growth. nih.govnih.gov These screens can be designed to identify compounds that are active against specific pathogens or that overcome known resistance mechanisms. By screening diverse chemical libraries, HTS can uncover novel structural features that confer potent antimicrobial activity, which can then be further optimized through medicinal chemistry efforts. researchgate.net While specific HTS campaigns for fortimicin A analogs are not extensively documented in public literature, this technology represents a powerful tool for the discovery of new and improved fortimicin-based antibiotics.

Mechanisms of Microbial Resistance to Fortimicin Group Antibiotics

Enzymatic Inactivation of Fortimicin-Group Antibiotics

The most prevalent mechanism of resistance to aminoglycosides, including fortimicins, is the enzymatic modification of the antibiotic molecule. nih.govnih.gov This modification, catalyzed by Aminoglycoside-Modifying Enzymes (AMEs), alters the structure of the antibiotic, which in turn diminishes its ability to bind to its ribosomal target. frontiersin.org These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. infectionsinsurgery.org

AMEs are broadly classified into three families based on the type of chemical modification they perform:

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside. nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs or AADs): These enzymes transfer a nucleotide (typically an adenyl group) from ATP to a hydroxyl group on the antibiotic. nih.gov

The chemical structure of fortimicin (B10828623) A renders it inherently resistant to modification by several common AMEs. However, it remains susceptible to inactivation by specific acetyltransferases. The primary enzymes responsible for fortimicin resistance are found within the AAC(3) and AAC(6') classes. oup.com The AAC(3)-I subclass, in particular, includes enzymes that confer resistance to fortimicin, as well as to gentamicin (B1671437) and sisomicin. nih.govoup.com

Enzyme ClassModification TypeTarget on FortimicinExamples
AAC(3) Acetylation3-amino groupAAC(3)-I enzymes confer resistance to fortimicin. nih.govoup.com
AAC(6') Acetylation6'-amino groupCertain AAC(6') enzymes, often part of bifunctional proteins, can inactivate fortimicin. nih.gov
APH/ANT Phosphorylation/ Nucleotidylation-Fortimicin's structure lacks the hydroxyl groups typically targeted by common APH and ANT enzymes.

This table summarizes the major classes of Aminoglycoside-Modifying Enzymes (AMEs) and their relevance to fortimicin inactivation.

Some bacteria possess genes that encode bifunctional enzymes, which are single proteins containing two distinct AME domains. One of the most clinically significant bifunctional enzymes is AAC(6')-Ie/APH(2")-Ia, found predominantly in Gram-positive pathogens like Enterococcus and Staphylococcus species. nih.gov The AAC(6')-Ie domain of this enzyme is capable of acetylating and thereby inactivating fortimicin. nih.gov

Interestingly, studies have shown that the monofunctional version of this acetyltransferase, AAC(6')-Im, does not confer resistance to fortimicin, despite sharing a high degree of sequence similarity. nih.gov Docking studies suggest that fortimicin may bind less productively in the active site of the monofunctional AAC(6')-Im, highlighting that subtle structural differences between enzymes determine their substrate specificity. nih.gov The fusion of two acetyltransferase domains, such as AAC(3)-Ib and AAC(6')-Ib, has also been reported in a Pseudomonas aeruginosa strain, representing another combination of resistance determinants. frontiersin.org

Ribosomal Target Modification and Protection

Another effective resistance strategy involves altering the antibiotic's target, the bacterial ribosome, to prevent the drug from binding. This is most commonly achieved through the enzymatic methylation of specific nucleotides within the 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit where aminoglycosides act. nih.govresearchgate.net

Organisms that naturally produce antibiotics must have a way to protect themselves from their own toxic products. frontiersin.org The fortimicin A producer, Micromonospora olivoasterospora, employs a self-defense mechanism involving a dedicated 16S rRNA methyltransferase. nih.govnih.govdsmz.denih.gov The gene responsible for this, fmrO (fortimicin resistance), is located within the fortimicin biosynthetic gene cluster. nih.govnih.gov The FmrO enzyme is believed to methylate the 16S rRNA, which prevents fortimicin A from binding to the ribosome and inhibiting protein synthesis, thus ensuring the survival of the producer organism. nih.gov This type of self-resistance, or intrinsic resistance, is a common feature among antibiotic-producing microorganisms. frontiersin.org

The genes for 16S rRNA methyltransferases (16S-RMTases) are not confined to producer organisms. They can be acquired by pathogenic bacteria through horizontal gene transfer, often via plasmids. infectionsinsurgery.org This acquisition is clinically significant as it typically confers high-level, broad-spectrum resistance to most aminoglycosides, including fortimicin. researchgate.net The introduced methyl group sterically hinders the binding of the antibiotic to its target site on the ribosome. researchgate.net

Several families of acquired 16S-RMTases have been identified in clinical isolates, with the most common being the ArmA and Rmt enzymes. These enzymes methylate specific nucleotide residues in the A-site of the 16S rRNA, a critical region for antibiotic binding. researchgate.net The spread of these genes among Gram-negative pathogens like P. aeruginosa, E. coli, and Klebsiella pneumoniae poses a significant challenge to antimicrobial therapy. scirp.org

Methyltransferase FamilyGene Example(s)Modification Site on 16S rRNAConsequence
Producer Self-Resistance fmrOPresumed A-site nucleotideProtects M. olivoasterospora from its own fortimicin A. nih.gov
Acquired Resistance armA, rmtA-HN7 of guanine (B1146940) 1405 (G1405)High-level resistance to 4,6-disubstituted aminoglycosides (e.g., gentamicin, amikacin). researchgate.net
Acquired Resistance npmAN1 of adenine (B156593) 1408 (A1408)Broad resistance to 4,5- and 4,6-disubstituted aminoglycosides. researchgate.net

This table outlines key 16S rRNA methyltransferases involved in both producer self-defense and acquired clinical resistance.

Efflux Pump Systems and Reduced Permeability

In addition to enzymatic inactivation and target modification, bacteria can resist antibiotics by preventing them from accumulating to effective concentrations inside the cell. youtube.comreactgroup.org This is achieved through two main strategies: reducing the permeability of the bacterial cell membrane and actively pumping the antibiotic out of the cell.

Reduced Permeability: Gram-negative bacteria possess an outer membrane that acts as a natural permeability barrier, intrinsically limiting the uptake of hydrophilic molecules like aminoglycosides. nih.govfrontiersin.org Mutations that alter the structure or number of porin channels—proteins that form pores in the outer membrane—can further decrease the influx of antibiotics into the cell. frontiersin.org

Efflux Pumps: Bacteria can produce transport proteins, known as efflux pumps, that actively expel antibiotics and other toxic substances from the cell. nih.govreactgroup.org These pumps are a major cause of multidrug resistance (MDR). Overexpression of efflux pump genes can lead to clinically significant resistance to a wide range of antimicrobial agents, including aminoglycosides. The resistome analysis of pan-drug resistant isolates has confirmed the presence of a variety of genes encoding efflux pumps, contributing to their extensive resistance profiles.

Genetic Determinants of Resistance in Fortimicin-Producing and Pathogenic Strains

The primary mechanism of resistance to fortimicin-group antibiotics is the production of enzymes that modify or inactivate the antibiotic molecule. This is a common strategy among bacteria to counteract the effects of various antimicrobial agents. In addition to enzymatic modification, alterations in the bacterial cell's membrane permeability and changes in the antibiotic's target site, the ribosome, can also contribute to resistance. nih.gov The genetic basis for these resistance mechanisms is often found on mobile genetic elements, which facilitates their spread. researchgate.netnih.gov

Characterization of fmr Genes and their Diversity

The genes responsible for resistance to fortimicin-group antibiotics are known as the fortimicin-resistance genes (fmr) . Research has shown that these genes are not a homogenous group but can be classified into at least two distinct types based on their DNA sequences and the specific resistance patterns they confer. researchgate.net

A study analyzing fmr genes from six different producers of fortimicin-group antibiotics identified these two main types:

Type 1 fmr genes : This group includes fmrT from the istamycin producer Streptomyces tenjimariensis, fmrS from the sannamycin producer Streptomyces sannanensis, and fmrH from the sporaricin producer Saccharopolyspora hirsuta. These genes provide resistance to fortimicin A, kanamycin, and neomycin B, but notably, not to gentamicin. researchgate.net

Type 2 fmr genes : This category comprises fmrO from the fortimicin A producer Micromonospora olivasterospora, fmrM from the antibiotic SF-2052 producer Micromonospora sp., and fmrD from the dactimicin (B1669753) producer Dactylosporangium matsuzakiense. In contrast to Type 1, these genes confer resistance to fortimicin A, kanamycin, and gentamicin, but not to neomycin B. researchgate.net

Southern blot analysis has confirmed the lack of significant DNA homology between these two types of fmr genes, underscoring their diversity despite the structural similarities of the antibiotics produced by their host organisms. researchgate.net

Table 1: Classification and Resistance Profiles of Characterized fmr Genes

GeneProducing OrganismAntibiotic Producedfmr Gene TypeResistance ProfileNo Resistance To
fmrTStreptomyces tenjimariensisIstamycinType 1Fortimicin A, Kanamycin, Neomycin BGentamicin
fmrSStreptomyces sannanensisSannamycinType 1Fortimicin A, Kanamycin, Neomycin BGentamicin
fmrHSaccharopolyspora hirsutaSporaricinType 1Fortimicin A, Kanamycin, Neomycin BGentamicin
fmrOMicromonospora olivasterosporaFortimicin AType 2Fortimicin A, Kanamycin, GentamicinNeomycin B
fmrMMicromonospora sp. SF-2098Antibiotic SF-2052Type 2Fortimicin A, Kanamycin, GentamicinNeomycin B
fmrDDactylosporangium matsuzakienseDactimicinType 2Fortimicin A, Kanamycin, GentamicinNeomycin B

Horizontal Gene Transfer and Dissemination of Resistance Mechanisms

Horizontal gene transfer (HGT) is a critical process by which bacteria can rapidly acquire new genetic material, including antibiotic resistance genes. nih.govresearchgate.netimrpress.com This transfer occurs independently of cell division and is a primary driver for the widespread dissemination of antibiotic resistance among different bacterial species, including from non-pathogenic environmental bacteria to clinically relevant pathogens. nih.gov The main mechanisms of HGT are:

Conjugation : The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. imrpress.com

Transformation : The uptake and incorporation of naked DNA from the environment. imrpress.com

Transduction : The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). imrpress.com

Mobile genetic elements (MGEs), such as plasmids and transposons, are the primary vehicles for HGT. researchgate.netnih.govwikipedia.orgfrontiersin.org These elements can carry one or more resistance genes and move between different bacterial genomes, facilitating the rapid evolution of multidrug-resistant strains. nih.govnih.gov Plasmids, in particular, play a central role in the dissemination of resistance determinants in Gram-negative bacteria like Klebsiella pneumoniae. nih.govnih.gov

While the direct transfer of fmr genes from a producing organism to a pathogenic strain has not been extensively documented in specific case studies, the principles of HGT strongly suggest that such events are possible and likely contribute to the spread of fortimicin resistance. The presence of diverse fmr genes within the gene pool of antibiotic-producing actinomycetes creates a reservoir of resistance determinants that could potentially be mobilized and transferred to pathogenic bacteria. The acquisition of such genes by pathogens would confer a significant survival advantage in the presence of fortimicin-group antibiotics.

Q & A

Q. What experimental methodologies are recommended for confirming the structural identity of HP-Fortimicin A?

To confirm structural identity, use multi-dimensional NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and HSQC) to resolve stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is critical for resolving absolute configuration if crystalline derivatives can be synthesized. Cross-validate findings with existing literature on related aminoglycosides to address discrepancies in peak assignments .

Q. How should researchers optimize synthesis protocols for HP-Fortimicin A to improve yield and purity?

Employ Design of Experiments (DoE) principles to test variables like reaction temperature, solvent systems, and catalyst ratios. Use HPLC-PDA for real-time purity monitoring and scale-down reproducibility tests. Include orthogonal purification techniques (e.g., ion-exchange chromatography) to isolate isomers or byproducts. Document deviations from established aminoglycoside synthesis protocols to highlight novel steps .

Q. What are the best practices for assessing HP-Fortimicin A’s in vitro bioactivity against resistant bacterial strains?

Use standardized CLSI broth microdilution assays with quality-controlled reference strains (e.g., E. coli ATCC 25922) and clinical isolates. Include positive controls (e.g., gentamicin) and negative controls (vehicle-only wells). Report MIC/MBC values with 95% confidence intervals and account for inoculum effects via time-kill kinetic studies. Validate results across ≥3 independent replicates .

Q. How can researchers integrate existing literature on HP-Fortimicin A into hypothesis-driven experimental designs?

Conduct systematic reviews using databases like PubMed and SciFinder, filtering for studies published post-2015 to prioritize recent findings. Apply the PICO framework (Population: bacterial strains; Intervention: HP-Fortimicin A; Comparison: other aminoglycosides; Outcome: efficacy/resistance) to identify gaps. Use citation mapping tools to trace seminal works and conflicting data .

Q. What stability studies are essential for HP-Fortimicin A in aqueous and biological matrices?

Perform forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions. Analyze degradation products via LC-MS/MS and compare stability profiles to structurally similar compounds (e.g., fortimicin B). For biological matrices, assess protein binding effects using equilibrium dialysis and report half-life in simulated physiological buffers .

Advanced Research Questions

Q. How should contradictory data on HP-Fortimicin A’s nephrotoxicity profile be analyzed preclinically?

Use comparative toxicogenomics databases (CTD) to identify species-specific metabolic pathways. Conduct dose-range studies in rodent models with urinary biomarkers (e.g., KIM-1, NGAL) and histopathological analysis. Apply Hill’s criteria for causality to distinguish direct toxicity from confounding factors (e.g., drug interactions). Cross-reference pharmacokinetic data to assess tissue accumulation risks .

Q. What mechanistic studies are required to resolve HP-Fortimicin A’s dual bacteriostatic/bactericidal activity?

Employ transcriptomic profiling (RNA-seq) of treated bacterial cells to identify differentially expressed genes in ribosome biogenesis vs. membrane integrity pathways. Pair with fluorescence-based ribosomal binding assays (e.g., FITC-labeled analogs) and membrane depolarization measurements using DiSC3_3(5). Validate findings via gene knockout/knockdown models .

Q. How can researchers investigate HP-Fortimicin A’s resistance mechanisms in multidrug-resistant Pseudomonas aeruginosa?

Perform whole-genome sequencing of induced-resistant mutants to identify efflux pump upregulation (e.g., mexAB-oprM) or target modifications (16S rRNA mutations). Use electrophoretic mobility shift assays (EMSAs) to assess drug-ribosome binding affinity changes. Compare resistance profiles to other aminoglycosides via checkerboard synergy assays .

Q. What in vivo models are appropriate for evaluating HP-Fortimicin A’s efficacy in biofilm-associated infections?

Use chronic wound or catheter-associated biofilm models in rodents, incorporating bioluminescent bacterial strains (e.g., Staphylococcus aureus Xen29) for real-time imaging. Measure biofilm biomass via confocal microscopy and CFU counts post-treatment. Include controls for antibiotic penetration (e.g., alginate lyase pretreatment) and assess host immune response via cytokine profiling .

Q. How should researchers design studies to explore HP-Fortimicin A’s synergistic potential with β-lactams or quorum-sensing inhibitors?

Apply fractional inhibitory concentration (FIC) indices in checkerboard assays, followed by time-lapse microscopy to visualize synergy dynamics. Use transcriptomic analysis to identify pathway crosstalk (e.g., cell wall synthesis + ribosomal targeting). For translational relevance, test combinations in ex vivo models like human serum or simulated epithelial lining fluid .

Key Considerations for Data Interpretation

  • Contradictory Results : Use sensitivity analyses to weigh methodological variability (e.g., inoculum size, growth phase) against biological heterogeneity. Apply Bradford Hill criteria to assess causality .
  • Ethical Reporting : Disclose all negative/null findings in supplementary materials to avoid publication bias. Follow ARRIVE guidelines for preclinical studies .

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